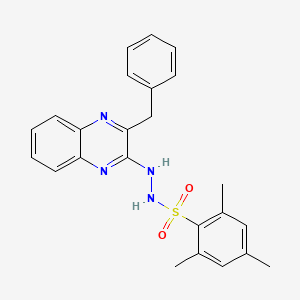
N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Synthesis and Characterization
The synthesis of N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide typically involves the reaction of 3-benzyl-2-quinoxaline with 2,4,6-trimethylbenzenesulfonyl hydrazide. The process can be summarized in the following steps:
- Formation of Hydrazone : The initial step involves the condensation of the quinoxaline derivative with the sulfonyl hydrazide.
- Purification : The product is purified through recrystallization or chromatography.
- Characterization : Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Chemical shifts confirm structure |
| IR | Characteristic peaks for NH and C=O |
| Mass Spectrometry | Molecular ion peak at m/z 400 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:
- Inhibition of Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Inhibition of Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Activity
Several studies have highlighted the compound's potential in cancer therapy:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated a dose-dependent decrease in cell viability.
Table 2: Biological Activity Overview
| Activity Type | Test Organisms/Cells | Results |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
| E. coli | MIC = 64 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |
| HeLa (cervical cancer) | IC50 = 20 µM |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- DNA Intercalation : The quinoxaline moiety facilitates intercalation into DNA, disrupting replication.
- Enzyme Inhibition : Inhibits specific enzymes involved in cellular proliferation.
Eigenschaften
IUPAC Name |
N'-(3-benzylquinoxalin-2-yl)-2,4,6-trimethylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16-13-17(2)23(18(3)14-16)31(29,30)28-27-24-22(15-19-9-5-4-6-10-19)25-20-11-7-8-12-21(20)26-24/h4-14,28H,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQPTVRHUAZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













